1-Vinylnaphthalene

Catalog No.
S580967
CAS No.
826-74-4
M.F
C12H10
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinylnaphthalene

CAS Number

826-74-4

Product Name

1-Vinylnaphthalene

IUPAC Name

1-ethenylnaphthalene

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2

InChI Key

IGGDKDTUCAWDAN-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC2=CC=CC=C21

Synonyms

1-Ethenylnaphthalene; (Naphthalen-1-yl)ethene; α-Vinylnaphthalene;

Canonical SMILES

C=CC1=CC=CC2=CC=CC=C21

1-Vinylnaphthalene is an organic compound with the molecular formula C12H10C_{12}H_{10}. It consists of a naphthalene ring substituted with a vinyl group at the 1-position. This compound is classified as a vinylaromatic compound and exhibits properties typical of both alkenes and aromatic hydrocarbons. The presence of the vinyl group allows it to participate in various

1-Vinylnaphthalene is known for its reactivity in a variety of chemical transformations. It can undergo:

  • Diels-Alder Reactions: This compound can participate in Diels-Alder cycloaddition reactions, which involve the formation of six-membered rings through the reaction of a diene with a dienophile. For example, it has been shown to react with α,β-unsaturated carbonyl compounds to form cycloadducts .
  • Polymerization: 1-Vinylnaphthalene can undergo free radical polymerization, leading to the formation of polynuclear aromatic hydrocarbons. This property is particularly useful in the production of polymers and resins .
  • Electrophilic Substitution: The aromatic nature of 1-vinylnaphthalene allows it to undergo electrophilic aromatic substitution reactions, which can introduce various substituents onto the naphthalene ring.

Several methods are employed for synthesizing 1-vinylnaphthalene:

  • Vinylation of Naphthalene: One common method involves the vinylation of naphthalene using vinyl halides in the presence of strong bases. This process typically yields 1-vinylnaphthalene as the primary product.
  • Dehydrohalogenation: Another method includes dehydrohalogenation of 1-bromonaphthalene or other halogenated naphthalenes using strong bases, which effectively removes hydrogen halides and forms the vinyl group.
  • Diels-Alder Reaction: As mentioned earlier, 1-vinylnaphthalene can also be synthesized through Diels-Alder reactions involving suitable diene precursors .

1-Vinylnaphthalene finds applications in various fields, including:

  • Polymer Industry: It is utilized as a monomer in the production of specialty polymers and resins due to its ability to polymerize and form cross-linked structures.
  • Pharmaceuticals: The compound serves as an intermediate in synthesizing pharmaceutical agents and other organic compounds .
  • Research: In organic chemistry research, it is often used as a model compound for studying reaction mechanisms involving vinylaromatic systems.

Interaction studies involving 1-vinylnaphthalene primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: Its interactions with electrophiles can lead to significant insights into electrophilic aromatic substitution mechanisms.
  • Biochemical Interactions: Although limited, some studies have investigated how derivatives of 1-vinylnaphthalene interact with biological macromolecules, potentially affecting cellular processes.

Several compounds are structurally similar to 1-vinylnaphthalene. Here are some notable examples:

Compound NameStructure TypeUnique Features
StyreneVinylaromaticSimpler structure; widely used in plastics
2-VinylnaphthaleneVinylaromaticVinyl group at the 2-position; different reactivity
VinylpyridineVinylaromaticContains nitrogen; used in specialty polymers
IndeneDieneDifferent cyclic structure; used in resins

Uniqueness of 1-Vinylnaphthalene

1-Vinylnaphthalene stands out due to its dual character as both an aromatic compound and an alkene. Its ability to undergo diverse chemical transformations while maintaining stability makes it particularly valuable in synthetic organic chemistry. The presence of both an aromatic system and a vinyl group allows for unique reactivity patterns not observed in simpler compounds like styrene or indene.

XLogP3

4.3

UNII

PF20CJ2K0N

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (88.37%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

26588-32-9
826-74-4

Wikipedia

1-vinylnaphthalene

Dates

Modify: 2023-09-14

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